Home > Products > Screening Compounds P118071 > 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic Acid
3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic Acid -

3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic Acid

Catalog Number: EVT-14952816
CAS Number:
Molecular Formula: C7H9F2NO2
Molecular Weight: 177.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C7H9F2NO2C_7H_9F_2NO_2. It belongs to a class of compounds known for their potential therapeutic applications, particularly as inhibitors of gamma-aminobutyric acid aminotransferase, which is relevant in treating various neurological disorders such as epilepsy and addiction . The compound is characterized by its unique cyclopentane structure, which includes a difluoromethylidene group and an amino acid functional group.

Source and Classification

This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen. It has been studied primarily for its pharmacological properties and potential medicinal applications. The IUPAC name for this compound is (1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid .

Synthesis Analysis

Methods

The synthesis of 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid has undergone significant optimization. Initially, a 14-step synthesis process was utilized, yielding only 3.7% of the desired product and producing toxic byproducts . Recent advancements have streamlined this process to nine steps, increasing the yield to 8.1% while eliminating the need for hazardous reagents like tert-butyllithium and minimizing toxic selenium byproducts .

Technical Details

The optimized synthesis involves key steps such as:

  • Formation of the cyclopentene structure: This is achieved through selective reactions that avoid unselective eliminations.
  • Incorporation of the difluoromethylidene group: This step is crucial for imparting the desired biological activity.
  • Final carboxylation: The introduction of the carboxylic acid functionality is typically performed towards the end of the synthesis to enhance stability and solubility.
Molecular Structure Analysis

Data

The compound has a molecular weight of approximately 179.15 g/mol. Its InChI Key is CBSRETZPFOBWNG-UCORVYFPSA-N, which provides a unique identifier for its chemical structure in databases .

Chemical Reactions Analysis

Reactions

3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid participates in various chemical reactions typical of amino acids and carboxylic acids. Notably:

  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a more reactive intermediate.
  • Nucleophilic substitution: The amino group can participate in nucleophilic attacks on electrophiles, making it versatile in synthetic chemistry.

Technical Details

These reactions are often facilitated by changes in pH or temperature, allowing for selective transformations that can lead to derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid primarily revolves around its role as an inhibitor of gamma-aminobutyric acid aminotransferase. By inhibiting this enzyme:

  • It increases the levels of gamma-aminobutyric acid in the brain, which can help in managing conditions such as epilepsy and anxiety disorders.
  • This modulation can lead to enhanced inhibitory neurotransmission, providing therapeutic benefits in neurological contexts .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific data on melting point may vary based on purity but is generally in line with similar compounds.

Chemical Properties

  • Solubility: Generally soluble in polar solvents like water due to the presence of the carboxylic acid group.
  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations.

Relevant data from PubChem indicates that it has a high polar surface area, which contributes to its solubility profile .

Applications

3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid has promising applications in scientific research:

  • Pharmaceutical Development: It is being investigated for its potential use in treating epilepsy, addiction disorders, and possibly other neurological conditions due to its mechanism as a gamma-aminobutyric acid aminotransferase inhibitor .
  • Biochemical Research: The compound serves as a valuable tool for studying neurotransmitter dynamics and enzyme inhibition mechanisms.
Introduction to the Chemical Scaffold and Research Significance

Structural Classification Within Cyclopentane Carboxylic Acid Derivatives

3-Amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid belongs to a specialized class of mechanism-based enzyme inactivators featuring a cyclopentane core substituted with:

  • A carboxylic acid at C1 (essential for substrate mimicry)
  • An amino group at C3 (critical for Schiff base formation with PLP cofactors)
  • A gem-difluoromethylidene moiety at C4 (serving as an electrophilic "warhead")

This trifunctional design places it within a broader family of cyclic γ-amino acid derivatives, distinct from six-membered ring analogues (e.g., 3-amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid) due to its constrained cyclopentane backbone [1] [3]. The gem-difluoro group at C4 is strategically positioned to undergo elimination reactions upon enzymatic processing, generating reactive intermediates. Stereochemistry at C3/C4 is rigorously controlled, with (3S,4R) configurations exhibiting optimal inhibitory activity against target aminotransferases [3]. The endocyclic double bond between C1-C2 in unsaturated analogues (e.g., OV329) enhances planarity and electronic delocalization, influencing binding kinetics [2] [5].

Table 1: Structural Features of Key Cyclopentane Carboxylic Acid-Based Inhibitors

CompoundCore StructureC4 SubstituentC1-C2 BondTarget Enzyme
VigabatrinCyclopentaneNone (saturated)Single bondGABA-AT
CPP-115 (1)Cyclopentane=CF~2~Single bondGABA-AT/hOAT
OV329 (7)Cyclopentene=CF~2~Double bondGABA-AT/hOAT
10bCyclopentene-CF~2~H (post-reaction)Double bondhOAT

Historical Development as a Mechanism-Based Enzyme Inactivator

This compound class evolved from rational drug design targeting γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme regulating neuronal GABA levels. Initial efforts focused on vigabatrin, an anticonvulsant that inactivates GABA-AT via enamine formation. Structural optimization led to CPP-115 (1), featuring a gem-difluoromethylene group at C4, which demonstrated 186-fold greater efficiency than vigabatrin in GABA-AT inactivation [2] [4]. The design rationale exploited GABA-AT's catalytic mechanism:

  • Schiff base formation between the C1 carboxylate and PLP cofactor
  • γ-Proton abstraction generating a conjugated diene intermediate
  • Nucleophilic attack by water at C4, forming a tight-binding keto acid adduct [2]

Introduction of a C1-C2 double bond yielded OV329 (5), accelerating inactivation kinetics 10-fold versus CPP-115 due to reduced acidity of the γ-proton and enhanced electrophilicity of the diene intermediate [2] [5]. Unexpectedly, these GABA-AT-targeted compounds also inhibited human ornithine aminotransferase (hOAT), albeit with lower selectivity. This cross-reactivity revealed structural parallels between GABA-AT and hOAT active sites while highlighting opportunities for selective inhibitor design [1].

Role in Bridging GABA-AT and hOAT Inhibition Research

Comparative studies of CPP-115 (1) and OV329 (7) revealed fundamental mechanistic divergences between GABA-AT and hOAT inactivation:

  • In GABA-AT: Both compounds form noncovalent, slowly reversible adducts (e.g., 5 in Scheme 1) after water addition to the diene intermediate [2]
  • In hOAT: Identical compounds form irreversible covalent adducts with catalytic Lys292, confirmed by:
  • Intact protein mass spectrometry (+340 Da adduct mass)
  • X-ray crystallography (2.0–2.7 Å resolution structures)
  • Dialysis experiments showing no enzyme activity recovery [1] [3]

Table 2: Inactivation Mechanisms of CPP-115 and OV329 in GABA-AT vs. hOAT

ParameterGABA-AT InactivationhOAT Inactivation
Adduct TypeNoncovalent tight-bindingCovalent (Lys292 linkage)
ReversibilityPartially reversibleIrreversible
Crystal StructureNo covalent bond to LysClear electron density for C-N bond
Dialysis RecoveryPartial activity returnNo activity return (48h)

This mechanistic dichotomy inspired the design of compound 10b, (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, which exploits hOAT-specific deprotonation events. Unlike GABA-AT, hOAT facilitates a "second-deprotonation" at C4 of the inhibitor, generating a reactive α,β-unsaturated imine intermediate (17b) that covalently traps Lys292 [3]. Computational analyses attribute this selectivity to:

  • pK~a~ differences of active site residues governing proton abstraction
  • Enhanced flexibility in hOAT's active site accommodating bulkier intermediates
  • Distinct electrostatic environments influencing intermediate stability [3]

The discovery that subtle structural modifications (e.g., saturation level, fluorine count) dictate target preference transformed the scaffold from a GABA-AT-selective tool into a platform for developing hOAT-selective anticancer agents. This cross-enzyme research paradigm underscores the scaffold’s significance in elucidating aminotransferase biology and inhibitor design principles [1] [3] [5].

Properties

Product Name

3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic Acid

IUPAC Name

3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid

Molecular Formula

C7H9F2NO2

Molecular Weight

177.15 g/mol

InChI

InChI=1S/C7H9F2NO2/c8-6(9)4-1-3(7(11)12)2-5(4)10/h3,5H,1-2,10H2,(H,11,12)

InChI Key

CBSRETZPFOBWNG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=C(F)F)C1N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.